Cas no 29701-85-7 (Phosphine oxide,octyldiphenyl-)
29701-85-7 structure
Product Name:Phosphine oxide,octyldiphenyl-
CAS No:29701-85-7
MF:C20H27OP
MW:314.40154671669
CID:278883
PubChem ID:207340
Update Time:2025-04-19
Phosphine oxide,octyldiphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Phosphine oxide,octyldiphenyl-
- [octyl(phenyl)phosphoryl]benzene
- Phosphine oxide, diphenyloctyl-
- DTXSID90183851
- Diphenyl(octyl)phosphine oxide
- Octyldiphenylphosphine oxide
- BRN 2861076
- SCHEMBL1724978
- 29701-85-7
-
- Inchi: 1S/C20H27OP/c1-2-3-4-5-6-13-18-22(21,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3
- InChI Key: KBUTXTQFETZKEJ-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)(CCCCCCCC)=O
Computed Properties
- Exact Mass: 314.18011
- Monoisotopic Mass: 314.179952
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 9
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 5.9
Experimental Properties
- Density: 1.02
- Boiling Point: 412.5°Cat760mmHg
- Flash Point: 203.3°C
- Refractive Index: 1.533
- PSA: 17.07
- LogP: 5.36100
Phosphine oxide,octyldiphenyl- Related Literature
-
1. 970. The preparation and spectra of uranium pentachloride complexesK. W. Bagnall,D. Brown,J. G. H. du Preez J. Chem. Soc. 1965 5217
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C. T. Eyles,S. Trippett J. Chem. Soc. C 1966 67
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